REACTION_SMILES
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[C:18]([BH3-:19])#[N:20].[CH2:24]1[O:25][CH2:26][CH2:27][O:28][CH2:29]1.[CH3:14][NH:15][CH3:16].[CH3:22][OH:23].[ClH:17].[Na+:21].[n:1]1[cH:2][c:3](-[c:7]2[cH:8][cH:9][c:10]([CH:12]=[O:13])[o:11]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3](-[c:7]2[cH:8][cH:9][c:10]([CH2:12][N:15]([CH3:14])[CH3:16])[o:11]2)[cH:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(-c2cccnc2)o1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)Cc1ccc(-c2cccnc2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |